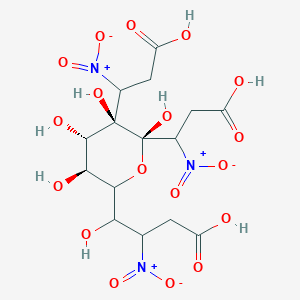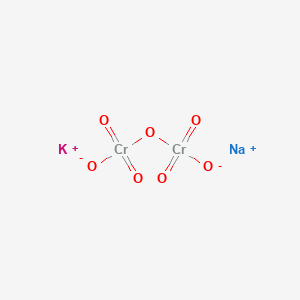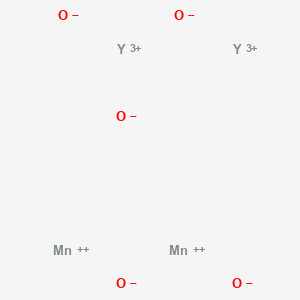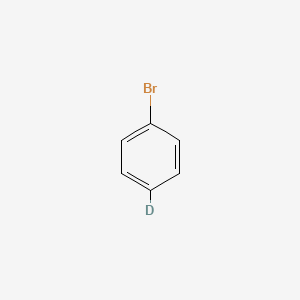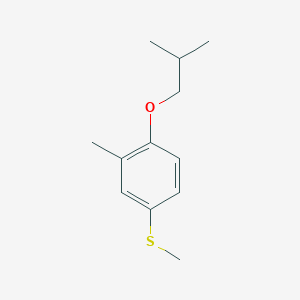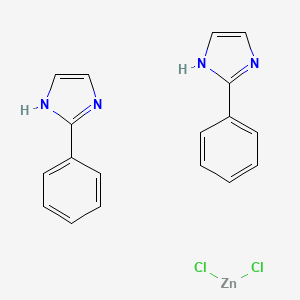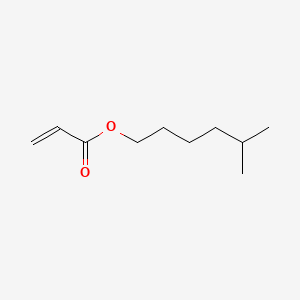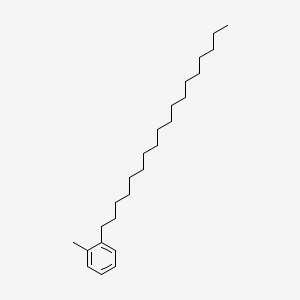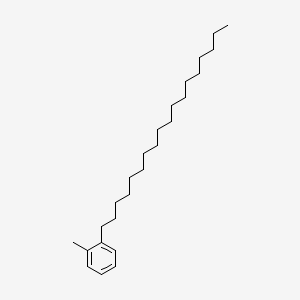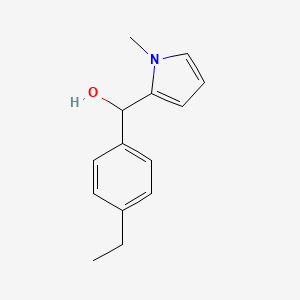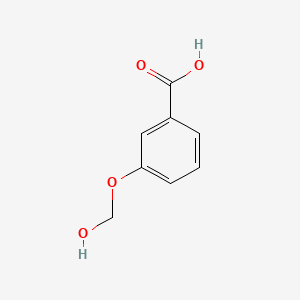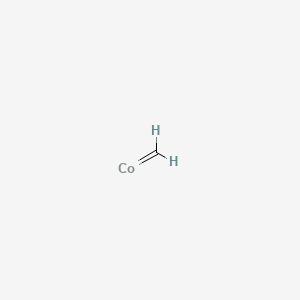
D-Galactose oxime, (1Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Galactose oxime, (1Z)-, is a derivative of D-galactose, a naturally occurring monosaccharide. This compound features an oxime functional group, which is characterized by the presence of a nitrogen-oxygen double bond. Oximes are known for their significant roles in various biological and chemical processes, including their use as intermediates in organic synthesis and their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The classical method for synthesizing oximes involves the reaction of hydroxylamine with aldehydes or ketones. For D-Galactose oxime, (1Z)-, the synthesis typically involves the reaction of D-galactose with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds as follows:
- Dissolve D-galactose in water.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH to an acidic range using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods: Industrial production of D-Galactose oxime, (1Z)-, follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: D-Galactose oxime, (1Z)-, undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrile derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
D-Galactose oxime, (1Z)-, has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including its use as an acetylcholinesterase reactivator and its potential anticancer properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of D-Galactose oxime, (1Z)-, involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with receptor binding sites, leading to various biological effects. For example, as an acetylcholinesterase reactivator, it can bind to the enzyme’s active site and restore its activity, which is crucial in the treatment of organophosphate poisoning.
Comparación Con Compuestos Similares
- D-Glucose oxime
- D-Mannose oxime
- D-Fructose oxime
Comparison: D-Galactose oxime, (1Z)-, is unique due to its specific structural configuration and the presence of the oxime group. Compared to other similar compounds, it exhibits distinct reactivity and biological activity. For instance, its ability to act as an acetylcholinesterase reactivator sets it apart from other sugar oximes, which may not have the same therapeutic potential.
Propiedades
Número CAS |
69685-46-7 |
|---|---|
Fórmula molecular |
C6H13NO6 |
Peso molecular |
195.17 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S,6Z)-6-hydroxyiminohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C6H13NO6/c8-2-4(10)6(12)5(11)3(9)1-7-13/h1,3-6,8-13H,2H2/b7-1-/t3-,4+,5+,6-/m0/s1 |
Clave InChI |
FQDOAQMGAIINEJ-HTGJBILCSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](/C=N\O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=NO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



